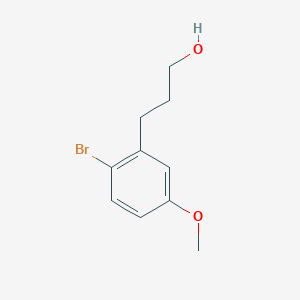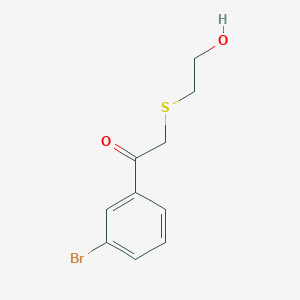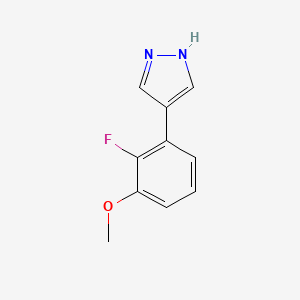
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S and a molecular weight of 256.75 g/mol . It is known for its use in various chemical reactions and applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Cyclopentyloxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the product .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride include:
- 2-(2-Ethoxyethoxy)ethane-1-sulfonyl chloride
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the cyclopentyloxy group adds steric hindrance and influences the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C9H17ClO4S |
|---|---|
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
2-(2-cyclopentyloxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)8-7-13-5-6-14-9-3-1-2-4-9/h9H,1-8H2 |
InChI-Schlüssel |
WALPFWALVVOHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


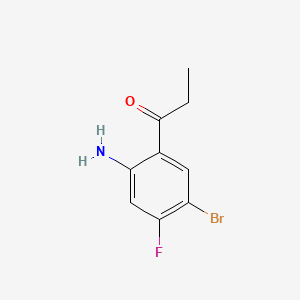

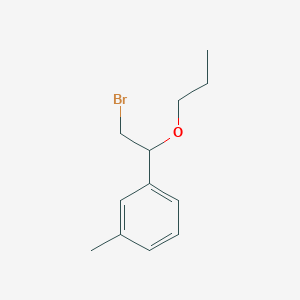
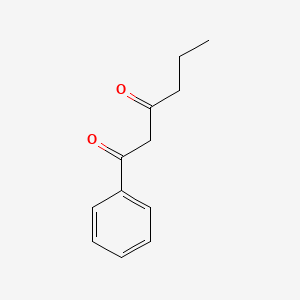
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
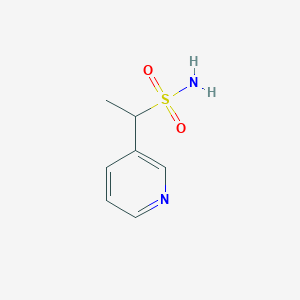

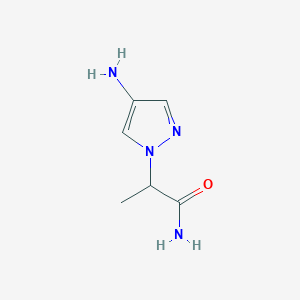
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
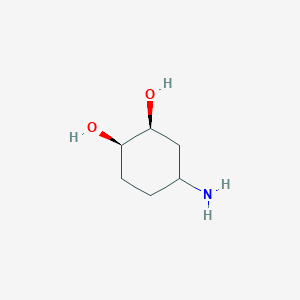
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
